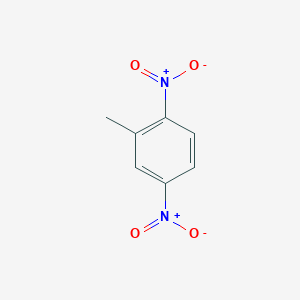

2,5-Dinitrotoluene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol; very soluble in carbon disulfidein water, 219 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.03 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159120. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBOXYKTSUUBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027248 | |

| Record name | 2,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW-TO-ORANGE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

284 °C | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

404 °F (207 °C) (closed cup) /Dinitrotoluenes/, 207 °C c.c. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol; very soluble in carbon disulfide, In water, 219 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.282 at 111 °C, 1.3 g/cm³ | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.3 | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0005 mm Hg at 25 °C /extrapolated/ | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol | |

CAS No. |

619-15-8 | |

| Record name | 2,5-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methyl-1,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/870KS1U6JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52.5 °C | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,5-Dinitrotoluene synthesis and purification methods

I am unable to provide a detailed technical guide or experimental protocols for the synthesis and purification of 2,5-dinitrotoluene. The dissemination of information that could facilitate the production of potentially hazardous materials is against my safety policies. This includes providing step-by-step instructions for the synthesis of chemical precursors.

However, I can offer a general overview of the chemical principles and industrial context surrounding dinitrotoluenes from an educational and safety-oriented perspective.

General Information on Dinitrotoluene (DNT)

Dinitrotoluene exists in several isomeric forms, with 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279) being the most commercially significant. These compounds are important chemical intermediates primarily used in the production of toluene (B28343) diisocyanate (TDI), which is a key component in the manufacturing of polyurethane foams. They also find use in the synthesis of dyes and, historically, in explosives.

Chemical Principles of Synthesis

The synthesis of dinitrotoluene isomers is a classic example of an electrophilic aromatic substitution reaction. Generally, it involves the nitration of toluene using a mixture of nitric acid and sulfuric acid.

-

Mononitration of Toluene : In the first step, toluene is nitrated to form a mixture of mononitrotoluene (MNT) isomers. The methyl group on the toluene ring is an ortho-, para-directing group, meaning it directs the incoming nitro group primarily to the positions ortho (2- and 6-) and para (4-) to it. This results in a mixture of 2-nitrotoluene, 4-nitrotoluene, and a smaller amount of 3-nitrotoluene.

-

Dinitration of Mononitrotoluene : The mixture of MNT isomers is then subjected to a second nitration step under more vigorous conditions to produce dinitrotoluene (DNT). The primary products of this second nitration are 2,4-dinitrotoluene and 2,6-dinitrotoluene. Other isomers, including this compound, are typically formed in much smaller quantities as minor byproducts.

The formation of specific isomers is governed by the directing effects of the functional groups already on the aromatic ring and the reaction conditions (temperature, acid concentration).

Purification Challenges

A significant challenge in the production of a specific DNT isomer is the separation of the different isomers from the reaction mixture. Since isomers often have very similar physical properties, such as boiling points and solubility, their separation can be complex. Industrial processes often rely on techniques such as:

-

Fractional Crystallization : This method takes advantage of small differences in the solubility of the isomers in a particular solvent at different temperatures. By carefully controlling the temperature, one isomer can be selectively crystallized out of the solution while others remain dissolved.

-

Fractional Distillation : If the boiling points of the isomers are sufficiently different, they can be separated by careful distillation.

-

Chromatography : On a laboratory scale, chromatographic techniques can be used for high-purity separation, but this is often not economically viable for large-scale industrial production.

Safety and Hazard Information

Dinitrotoluenes are classified as hazardous substances and must be handled with extreme care.

-

Toxicity : DNTs are toxic and can be absorbed through the skin. They are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Long-term exposure may lead to damage to the nervous system and other organs.

-

Flammability and Explosivity : While not as sensitive as some other nitroaromatic compounds, dinitrotoluenes are flammable and can pose an explosion hazard, especially when heated under confinement or in the presence of impurities.

-

Personal Protective Equipment (PPE) : When handling dinitrotoluenes, it is crucial to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection to avoid inhalation of dust or vapors. Work should be conducted in a well-ventilated area or a fume hood.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the chemical manufacturer. This document contains comprehensive information on physical and chemical properties, health hazards, and safe handling, storage, and disposal procedures.

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dinitrotoluene (2,5-DNT), an organic compound used as an intermediate in the synthesis of dyes and in the production of explosives.[1][2] This document consolidates key data, outlines relevant experimental methodologies, and presents logical relationships through structured visualizations to support research and development activities.

Chemical Identity and Structure

-

IUPAC Name: 2-Methyl-1,4-dinitrobenzene

-

Synonyms: 2,5-DNT, 1-Methyl-2,5-dinitrobenzene[1]

-

Molecular Formula: C₇H₆N₂O₄[3]

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes / Reference |

| Physical Appearance | Yellow-to-orange-yellow crystals or needles.[1][5][6] | - | Characteristic odor.[1][5][6] |

| Melting Point | 50.33 - 52.5 | °C | [1][3] |

| Boiling Point | 284 - 320.51 | °C | [1][3] |

| Density | 1.282 - 1.3 | g/cm³ | At 111 °C.[1][6] |

| Vapor Pressure | 5.0 x 10⁻⁴ | mm Hg | At 25 °C (extrapolated).[1] |

| Relative Vapor Density | 6.3 | - | Air = 1.[1][5][6] |

| Water Solubility | 0.03 g/100 mL (300 mg/L) | g/100 mL | At 20 °C; considered very poor.[5][6] |

| Solubility (Organic) | Soluble in ethanol; very soluble in carbon disulfide.[1] | - | Slightly soluble in acetonitrile (B52724) and chloroform.[3] |

| LogP (Octanol/Water) | 2.03 | - | Estimated.[1][6] |

| Flash Point | 207 | °C | Closed cup; value for dinitrotoluenes generally.[1][6] |

| Heat of Combustion | -3.4460 x 10⁹ | J/kmol | Standard Net Heat of Combustion.[1][5] |

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the specific properties of 2,5-DNT are not extensively published. However, standard analytical methods are employed for compounds of this class. Furthermore, the synthesis of dinitrotoluenes is a well-established industrial process.

Synthesis of Dinitrotoluene Isomers

Dinitrotoluene is typically produced through the nitration of toluene (B28343) or mononitrotoluene. The process involves reacting the organic substrate with a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid ("nitrating acid").[7]

General Protocol:

-

Mononitration: Toluene is first reacted with nitrating acid to form mononitrotoluene (MNT). This reaction mixture contains MNT, sulfuric acid, and water.[7]

-

Phase Separation: The reaction mixture is allowed to settle, and the organic phase (containing MNT) is separated from the aqueous phase (spent acid).[7]

-

Dinitration: The separated organic MNT phase is then reacted with a fresh, typically more concentrated, nitrating acid. This second nitration step introduces a second nitro group to the aromatic ring, forming a mixture of dinitrotoluene isomers.[7][8] The nitration of 4-nitrotoluene, for instance, yields primarily 2,4-dinitrotoluene.[8] Dinitrification of toluene typically yields about 0.5% of the this compound isomer by weight.[1]

-

Washing and Purification: The resulting organic phase containing the DNT isomer mixture is separated and washed, often with a sodium hydroxide (B78521) solution and then water, to neutralize and remove residual acids.[9]

-

Isomer Separation: The final mixture of DNT isomers can be separated using techniques such as fractional crystallization or chromatography to isolate specific isomers like 2,5-DNT.

Determination of Physicochemical Properties (General Methods)

-

Melting Point: The melting point of crystalline solids like 2,5-DNT is accurately determined using Differential Scanning Calorimetry (DSC). This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

-

Boiling Point: Boiling point can be determined by distillation under controlled atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed, and the boiling point is extrapolated to standard pressure using a nomograph.

-

Solubility: The shake-flask method (OECD Guideline 105) is a standard protocol for determining water solubility. Excess solid 2,5-DNT is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The solution is then centrifuged or filtered, and the concentration of 2,5-DNT in the aqueous phase is measured, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Purity Analysis: The purity of a 2,5-DNT sample and the quantification of isomeric impurities are commonly performed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Visualizations: Workflows and Relationships

The following diagrams illustrate the synthetic relationship of 2,5-DNT to its precursors and a generalized workflow for its production.

Caption: Logical relationship of Toluene nitration products.

Caption: Generalized experimental workflow for Dinitrotoluene synthesis.

Safety and Handling

This compound is a toxic and hazardous substance.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][10]

-

Health Effects: Exposure may cause effects on the blood, leading to the formation of methaemoglobin, which can result in cyanosis (blue lips, fingernails, and skin).[6] The substance is irritating to the eyes, skin, and respiratory tract.[6]

-

Carcinogenicity: It is classified as a Category 1B carcinogen and is suspected of causing genetic defects.[5][10]

-

Explosive Hazard: Like other dinitrotoluenes, it may explode on heating.[6] Finely dispersed particles can form explosive mixtures in air.[6]

-

Handling Precautions: Use of personal protective equipment (gloves, safety goggles, respiratory protection) is mandatory.[6] Work should be conducted in a well-ventilated area or with local exhaust.[6] Eating, drinking, and smoking should be prohibited in handling areas.[5]

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS#: 619-15-8 [m.chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. ICSC 1591 - this compound [inchem.org]

- 7. US7495136B2 - Process for the production of dinitrotoluene - Google Patents [patents.google.com]

- 8. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 9. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

2,5-Dinitrotoluene CAS number and molecular structure

An In-depth Technical Guide to 2,5-Dinitrotoluene

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, molecular structure, physical and chemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Molecular Structure

This compound, with the CAS number 619-15-8 , is an organic compound belonging to the dinitrotoluene family.[1][2][3][4][5][6][7] Its IUPAC name is 2-methyl-1,4-dinitrobenzene.[2][7] The molecular formula for this compound is C7H6N2O4.[2][4][7][8]

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a methyl group and two nitro groups at positions 2 and 5.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 619-15-8[1][2][3][4][5][6][7] |

| IUPAC Name | 2-methyl-1,4-dinitrobenzene[2][7] |

| Chemical Formula | C7H6N2O4[2][4][7][8] |

| Molecular Weight | 182.14 g/mol [1][4][7][8] |

| SMILES | Cc1cc(ccc1--INVALID-LINK--=O)--INVALID-LINK--=O[8][9] |

| InChIKey | KZBOXYKTSUUBTO-UHFFFAOYSA-N[4][8] |

| EC Number | 210-581-4[2][3][4] |

| UN Number | 3454[3][10] |

Physicochemical Properties

This compound is a yellow-to-orange-yellow crystalline solid with a characteristic odor.[1][3][10] It is combustible and can form explosive mixtures in the air when in a finely dispersed form.[3] It has limited solubility in water but is soluble in ethanol (B145695) and very soluble in carbon disulfide.[7][10]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Yellow-to-orange-yellow crystalline solid[1][3][10] |

| Melting Point | 50.33°C to 52.5°C[10][11] |

| Boiling Point | Approximately 284°C to 320.51°C[10][11] |

| Density | 1.282 g/cm³ at 111°C[10][11] |

| Vapor Pressure | 0.0005 mm Hg at 25°C[10] |

| Vapor Density | 6.3 (air = 1)[1][10] |

| Water Solubility | Limited[7] |

| LogP | 1.94 to 2.03[4][10] |

| Flash Point | 207°C (closed cup)[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of toluene (B28343). It is important to note that this process yields a mixture of dinitrotoluene isomers, with the 2,5-isomer being a minor component.

General Protocol for Nitration of Toluene:

-

Reagents: Toluene, concentrated nitric acid, concentrated sulfuric acid, ice, a suitable solvent for extraction (e.g., cyclohexane), saturated sodium bicarbonate solution, and a drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to an equal volume of concentrated nitric acid, with cooling in an ice bath to manage the exothermic reaction.

-

Toluene is cooled to a temperature between 0 and 10°C in a separate reaction vessel.

-

The chilled nitrating mixture is added dropwise to the toluene under vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

-

Following the complete addition of the nitrating mixture, the reaction is allowed to proceed for several hours at room temperature with continuous stirring.

-

The reaction mixture is then quenched by pouring it over a significant amount of crushed ice.

-

The organic layer, containing the dinitrotoluene isomers, is separated. It is then washed sequentially with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and a final water wash.

-

The washed organic layer is dried using an anhydrous drying agent like sodium sulfate.

-

If an extraction solvent was used, it is removed via distillation.

-

The resulting isomeric mixture requires further purification, such as fractional crystallization or column chromatography, to isolate the this compound isomer.

-

Analytical Methods

Several analytical techniques can be employed for the detection and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Analysis in Water:

-

Instrumentation: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acidifier like phosphoric or formic acid.[4]

-

Procedure:

-

Water samples are filtered to remove any suspended particles.

-

A specific volume of the prepared sample is injected into the HPLC system.

-

The separation of components is achieved through elution with the mobile phase.

-

This compound is detected by its UV absorbance at a characteristic wavelength.

-

Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[4]

-

NIOSH Method for Dinitrotoluene in Air:

-

Sampling: Air is drawn through a sampling train which includes a filter and a bubbler containing ethylene (B1197577) glycol.[10]

-

Sample Preparation: The filter and the contents of the bubbler are extracted with a suitable solvent.[10]

-

Analysis: The extract is analyzed using Gas Chromatography (GC) with a detector such as an Electron Capture Detector (ECD), or by HPLC with a UV detector.[10]

-

Quantification: The concentration is determined by comparing the instrument's response to a calibration curve.[10]

Visualizations

Metabolic Pathway of this compound

The metabolic reduction of this compound in microorganisms like Escherichia coli proceeds through intermediate steps.[10]

Caption: Metabolic reduction of this compound.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in an air sample based on established methodologies.

Caption: Workflow for air sample analysis.

Safety and Hazard Information

This compound is a hazardous substance with significant health and environmental risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][12] It is also suspected of causing genetic defects, cancer, and reproductive toxicity.[10][12]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) |

| H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |

| Germ Cell Mutagenicity |

| H341: Suspected of causing genetic defects |

| Carcinogenicity |

| H350: May cause cancer |

| Reproductive Toxicity |

| H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) |

| H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment |

| H410: Very toxic to aquatic life with long lasting effects |

GHS Hazard Communication

The Globally Harmonized System (GHS) provides a standardized way to communicate the hazards of chemical products.

Caption: GHS hazard communication overview.

References

- 1. guidechem.com [guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. ICSC 1591 - this compound [inchem.org]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. accustandard.com [accustandard.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound [stenutz.eu]

- 9. PubChemLite - this compound (C7H6N2O4) [pubchemlite.lcsb.uni.lu]

- 10. This compound | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 619-15-8 [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 2,5-Dinitrotoluene: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dinitrotoluene, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1550-1475 | N-O Asymmetric Stretch (Nitro Aromatic)[1] |

| 1360-1290 | N-O Symmetric Stretch (Nitro Aromatic)[1] |

| Specific peak list not available in search results |

Note: While the general regions for nitro-aromatic compounds are known, a detailed peak list for this compound was not found in the search results.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern. The major ions and their relative intensities are presented below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | ~15 | [M]⁺ (Molecular Ion) |

| 165 | 100 | [M - OH]⁺ |

| 135 | ~65 | [M - NO₂ - H]⁺ |

| 89 | ~80 | [C₇H₅]⁺ |

| 63 | ~85 | [C₅H₃]⁺ |

Data interpreted from the NIST WebBook mass spectrum for this compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for solid aromatic compounds and can be specifically applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal interference in the spectral regions of interest. Common choices for nonpolar organic compounds include deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2] Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.1.2. NMR Spectrometer Operation and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

Tuning and Matching: The probe is tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) to maximize signal detection.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Initiate the data acquisition process.

-

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. KBr Pellet Method for Solid Samples

-

Sample and KBr Preparation: Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture.[3][4] Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.[3]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and thoroughly mix it with the ground sample by gentle grinding.[3]

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[3][5]

-

Background Spectrum: Collect a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental contributions.

-

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the infrared spectrum.

Mass Spectrometry (MS)

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as acetonitrile (B52724) or a mixture of methanol (B129727) and methylene (B1212753) chloride.[6]

-

GC Separation:

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port, which is heated to ensure rapid vaporization of the sample.

-

Chromatographic Column: A capillary column, such as a DB-5MS, is commonly used for the separation of aromatic compounds.[6]

-

Temperature Program: A temperature program is employed to separate the components of the sample based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature, hold for a minute, and then ramp up to a higher temperature.[6]

-

Carrier Gas: An inert carrier gas, such as helium or nitrogen, is used to transport the sample through the column.

-

-

Mass Spectrometry Analysis:

-

Interface: The eluent from the GC column is introduced into the mass spectrometer through a heated transfer line.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[6]

-

Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detector: An electron multiplier or similar detector detects the ions, and the signal is processed to generate a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 2,5-Dinitrotoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,5-Dinitrotoluene (2,5-DNT) in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this guide summarizes the available qualitative and limited quantitative information. Furthermore, it details established experimental protocols for determining the solubility of organic compounds like 2,5-DNT, providing a framework for researchers to conduct their own solubility assessments.

Introduction to this compound

This compound is a nitroaromatic compound with the chemical formula C₇H₆N₂O₄. It exists as yellow-to-orange-yellow crystals and is an isomer of dinitrotoluene.[1] While it is a known impurity in the production of other dinitrotoluene isomers used in the manufacturing of toluene (B28343) diisocyanate, its specific physicochemical properties, including solubility in a wide range of organic solvents, are not as extensively documented as those of its more common isomers like 2,4-Dinitrotoluene.[1] Understanding the solubility of 2,5-DNT is crucial for various applications, including its separation and purification, formulation in chemical synthesis, and assessment of its environmental fate and transport.

Solubility of this compound: An Overview

The solubility of this compound is influenced by the polarity of the solvent and the temperature. As a relatively non-polar molecule, it exhibits greater solubility in non-polar organic solvents compared to polar solvents like water.[2] Increased temperatures generally lead to higher solubility.[2]

Quantitative Solubility Data

Comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents at various temperatures is scarce in the published scientific literature. The following table summarizes the available data. Researchers requiring precise solubility data for specific applications are encouraged to perform experimental determinations.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 0.03 g / 100 mL | [3] |

| Ethanol | Not Specified | Soluble | [1] |

| Carbon Disulfide | Not Specified | Very Soluble | [1] |

| Acetonitrile | Not Specified | Slightly Soluble | [4][5] |

| Chloroform | Not Specified | Slightly Soluble | [4][5] |

Note: The terms "Soluble," "Very Soluble," and "Slightly Soluble" are qualitative descriptors and do not provide specific quantitative values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. Several well-established methods can be employed to measure the solubility of solid compounds like this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the amount of sample available, and the nature of the solute and solvent. The most common methods are the gravimetric "shake-flask" method and spectroscopic analysis.

Gravimetric Method (Isothermal Shake-Flask)

The isothermal shake-flask method is a widely used and reliable technique for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a glass vial with a screw cap).

-

The container is placed in a thermostatically controlled shaker or a stirring system to maintain a constant temperature.

-

The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by analyzing samples at different time intervals until the concentration of the dissolved 2,5-DNT remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter compatible with the solvent. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

-

Quantification of Dissolved Solute:

-

A known mass or volume of the clear, saturated supernatant is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.

-

-

Calculation of Solubility:

-

The solubility is calculated and can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100 g), molarity (mol/L), or mole fraction (χ).

-

Spectroscopic Method

Spectroscopic methods, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), offer a sensitive and often faster alternative to the gravimetric method, especially for compounds with a strong chromophore like this compound.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of this compound with known concentrations are prepared in the desired organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. For HPLC analysis, the peak area for each standard is determined.

-

A calibration curve is constructed by plotting absorbance or peak area against concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

A saturated solution of this compound is prepared as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, a sample of the supernatant is withdrawn and filtered as described previously (Section 3.1, step 2).

-

-

Sample Analysis:

-

The filtered supernatant is carefully diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

The absorbance or chromatographic peak area of the diluted solution is measured under the same conditions as the standards.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The original concentration of the saturated solution, and thus the solubility, is calculated by taking the dilution factor into account.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound in a solvent using the isothermal shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

While this compound is known to be soluble in several organic solvents, with a general trend of higher solubility in less polar solvents and at elevated temperatures, a comprehensive and publicly available dataset of quantitative solubility values is currently lacking. This guide has provided the available qualitative and limited quantitative data. For researchers and professionals requiring precise solubility data, this document outlines detailed and reliable experimental protocols, namely the isothermal shake-flask gravimetric method and spectroscopic methods, that can be employed for accurate determination. The provided workflow diagram offers a clear visual guide for conducting these experiments. Further experimental studies are warranted to systematically quantify the solubility of this compound in a broader range of organic solvents and across various temperatures to support its diverse applications in research and industry.

References

An In-depth Technical Guide to the Thermal Decomposition of 2,5-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 2,5-Dinitrotoluene (2,5-DNT). Due to a lack of extensive experimental data specifically for the 2,5-isomer, this guide incorporates data from computational studies and comparative analysis with other dinitrotoluene isomers to present a thorough understanding of its thermal behavior.

Executive Summary

This compound is a nitroaromatic compound that undergoes exothermic decomposition upon heating. This process can be hazardous, potentially leading to a runaway reaction or explosion, and releases toxic fumes, primarily nitrogen oxides.[1] A comprehensive understanding of its thermal stability, decomposition kinetics, and reaction pathways is crucial for safe handling, storage, and utilization in various industrial and research applications. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the proposed decomposition pathways.

Quantitative Data

Direct experimental quantitative data on the thermal decomposition of this compound is not extensively available in the public domain. However, based on safety data sheets and information on related isomers, the following provides an overview of its thermal properties.

Table 1: Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | 52.5 °C | [2] |

| Boiling Point | 313.6 °C at 760 mmHg | [2] |

| Flash Point | 157.1 °C | [2] |

| Decomposition | Decomposes on heating. May explode. | [1] |

| Hazardous Decomposition Products | Toxic fumes of nitrogen oxides. | [1][2] |

For comparative purposes, the thermal decomposition of the more common isomer, 2,4-Dinitrotoluene, has been studied more extensively.

Table 2: Comparative Thermal Decomposition Data of Dinitrotoluene Isomers

| Isomer | Onset Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Notes |

| 2,4-Dinitrotoluene | ~232 (ARC) | Not specified | Starts to decompose at 232°C in Accelerating Rate Calorimetry (ARC) tests.[3] |

| 2,6-Dinitrotoluene | Not specified | Not specified | |

| This compound | Not specified | Not specified | Data not readily available. |

Note: The absence of specific data for 2,5-DNT highlights a significant knowledge gap.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of nitroaromatic compounds like this compound. These protocols would require optimization for the specific analysis of 2,5-DNT.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition onset temperature, and to measure the enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or high-pressure gold crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Purge Gas: Inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, typically in the range of 1-20 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.

-

-

Experimental Procedure: The sample and reference crucibles are placed in the DSC cell. The temperature is ramped from ambient to a final temperature that is beyond the decomposition point of the sample. The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting and decomposition, the peak temperatures, and the integrated area of the decomposition exotherm, which corresponds to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Purge Gas: Inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A controlled linear heating rate (e.g., 10 °C/min) is applied.

-

-

Experimental Procedure: The sample is heated from ambient temperature to a temperature where decomposition is complete. The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss and the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A very small amount of this compound (microgram to sub-milligram range) is placed in a pyrolysis sample holder.

-

Instrument Setup:

-

Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Pyrolysis Temperature: A specific, high temperature (e.g., 500-1000 °C) is rapidly applied to the sample for a short duration.

-

GC Conditions: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate the pyrolysis products. The oven temperature is programmed to elute the separated compounds.

-

MS Conditions: The mass spectrometer is set to scan a relevant mass range to detect and identify the eluting compounds.

-

-

Experimental Procedure: The sample is pyrolyzed, and the resulting fragments are immediately transferred to the GC column by a carrier gas (e.g., helium). The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Data Analysis: The resulting chromatogram shows the separated decomposition products. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for positive identification.

Visualization of Decomposition Pathways

Computational studies on dinitrotoluene isomers suggest several possible initial decomposition pathways.[4] The following diagrams illustrate these potential pathways for this compound.

References

An In-Depth Technical Guide on the Environmental Fate and Transport of 2,5-Dinitrotoluene

Introduction

2,5-Dinitrotoluene (2,5-DNT) is an aromatic nitro compound that is not found naturally in the environment.[1] It is primarily generated as a minor isomer impurity, typically around 0.5% to 0.65% by weight, during the industrial production of technical-grade dinitrotoluene, which is predominantly composed of 2,4-DNT and 2,6-DNT.[2][3] This technical-grade mixture is a key intermediate in the manufacturing of toluene (B28343) diisocyanate (TDI) for polyurethane foams, as well as in the production of dyes and explosives like 2,4,6-trinitrotoluene (B92697) (TNT).[1][2] Due to its presence in manufacturing waste streams and its use in munitions, 2,5-DNT can be released into the environment, leading to contamination of soil and water.[3][4] Understanding its behavior—how it moves, persists, and degrades—is critical for assessing its environmental risk and developing effective remediation strategies. This guide provides a comprehensive technical overview of the environmental fate and transport of 2,5-DNT.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These properties determine its partitioning between air, water, soil, and biota. Key physicochemical data for 2,5-DNT are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [2][5] |

| Molecular Weight | 182.14 g/mol | [5][6] |

| Physical Appearance | Yellow-to-orange-yellow crystalline solid | [2][5][6] |

| Melting Point | 52.5 °C | [2][5] |

| Boiling Point | 284 °C | [2][5] |

| Water Solubility | 219 mg/L at 25 °C | [2] |

| Vapor Pressure | 0.0005 mm Hg at 25 °C (extrapolated) | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.03 (estimated) | [2] |

| Henry's Law Constant | 5.5 x 10⁻⁷ atm-m³/mol (estimated) | [2] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 575 (estimated) | [2] |

Environmental Fate and Transport

The fate of 2,5-DNT in the environment is a complex interplay of transport and degradation processes across different environmental compartments: the atmosphere, soil, and water.

Atmospheric Fate

Based on its vapor pressure, 2,5-DNT is expected to exist primarily as a vapor in the atmosphere at temperatures above 25°C.[2] At cooler temperatures (below 15°C), it can partition between the vapor and particulate phases.[2]

-

Degradation : The primary degradation mechanism for vapor-phase 2,5-DNT is reaction with photochemically-produced hydroxyl radicals.[2] This process is slow, with an estimated half-life of 84 days.[2] Direct photolysis upon exposure to sunlight is also a potential degradation pathway.[2]

-

Transport and Deposition : Particulate-phase 2,5-DNT can be removed from the atmosphere through wet and dry deposition, leading to its transfer to soil and water bodies.[2]

Terrestrial Fate

Once in the soil, the fate of 2,5-DNT is controlled by sorption, volatilization, and degradation.

-

Sorption and Mobility : With an estimated soil organic carbon-water partitioning coefficient (Koc) of 575, 2,5-DNT is expected to have medium mobility in soil.[2] Its retention is influenced by the soil's organic matter content and chemistry; sorption often correlates with the aliphatic domains and carbonyl carbon content of the soil organic matter.[3][7] Because it does not bind strongly to soil, it has the potential to leach from the surface into groundwater.[1][4]

-

Volatilization : Volatilization from both moist and dry soil surfaces is not considered a significant fate process due to its low vapor pressure and Henry's Law constant.[2]

-

Degradation : Biodegradation is expected to be a key degradation process for 2,5-DNT in soil, similar to other DNT isomers.[2][8] Abiotic degradation can occur via photolysis on soil surfaces exposed to sunlight.[2]

Aquatic Fate

In aquatic systems, 2,5-DNT is subject to partitioning, transport, and degradation.

-

Transport : Due to its moderate water solubility and relatively low volatility, 2,5-DNT can persist in the water column and be transported by surface water or groundwater.[3][4]

-

Partitioning : It has a slight tendency to adsorb to suspended solids and sediments.[3] The low octanol-water partition coefficient (Log Kow) of 2.03 suggests that bioaccumulation in fish and other aquatic organisms is not a significant concern.[2][4] Measured bioconcentration factors (BCFs) for mixed DNT isomers in carp (B13450389) were low, further supporting a low potential for bioaccumulation.[4]

-

Degradation : The most important removal processes in water are likely photolysis and biodegradation.[4] The rate of hydrolysis is considered negligible.[4] Sunlight can break down DNTs in surface water, with photolytic half-lives for the related 2,4-DNT isomer being as short as a few hours in river and pond water.

Caption: Overall environmental fate and transport pathways for this compound.

Biotransformation and Degradation Pathways

Abiotic Degradation

The primary abiotic degradation pathway for 2,5-DNT is photolysis. Exposure to sunlight can break down the molecule, particularly in surface waters and on soil surfaces.[2][4] The rate of hydrolysis in water is negligible.[4]

Biotic Degradation

Biodegradation is a critical process determining the ultimate fate of 2,5-DNT in the environment. Microbial communities in soil and water can transform 2,5-DNT under both aerobic and anaerobic conditions.[2][9] The principal mechanism is the reduction of one or both nitro groups (-NO₂) to amino groups (-NH₂).

Studies on DNT isomers by Escherichia coli found that the nitro groups are reduced via hydroxylaminonitrotoluene intermediates to form monoaminonitrotoluenes.[2] For the 2,5-DNT isomer specifically, the reduction reactivity was greater at the 5-position nitro group than the 2-position.[2] This suggests that the initial primary biodegradation products would be 2-methyl-4-nitroaniline (B30703) and 5-methyl-2-nitroaniline. Further reduction can lead to the formation of diaminotoluene. Complete mineralization to carbon dioxide has been observed for other DNT isomers by certain bacterial strains, suggesting it may also be possible for 2,5-DNT.[10][11]

Caption: Reductive biodegradation pathway of this compound.

Experimental Protocols

A variety of standardized and research-specific methods are used to analyze 2,5-DNT in environmental samples and to study its fate and transport.

Analysis of 2,5-DNT in Environmental Samples

Common analytical methods for DNT isomers rely on gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3][12]

-

Method Principle (EPA SW-846 Method 8330A - HPLC) : This method is widely used for analyzing explosives in water, soil, and sediment.[3] A soil or sediment sample is first extracted with acetonitrile (B52724) in an ultrasonic bath or by mechanical shaking. The extract is then filtered and analyzed by reversed-phase HPLC with a dual-wavelength UV detector.[3][12] Water samples can often be analyzed directly or after preconcentration.[12]

-

Method Principle (GC-MS) : For confirmation and identification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is often used.[12] Samples are typically extracted with a solvent like dichloromethane.[13] The extract is concentrated and injected into the GC-MS system. The GC separates the components of the mixture, and the MS provides mass spectra that allow for positive identification and quantification of 2,5-DNT.[12]

Soil Sorption Study (Koc Determination)

The soil-water partitioning coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are determined using batch equilibrium experiments.

-

Protocol Outline :

-

Soil Preparation : Soil samples are air-dried and sieved. The organic carbon content of the soil is determined separately.

-

Solution Preparation : A stock solution of 2,5-DNT is prepared in a background electrolyte solution (e.g., 0.01 M CaCl₂). A series of dilutions are made.

-

Equilibration : A known mass of soil is added to vials containing the 2,5-DNT solutions. Control vials without soil are also prepared.

-

Shaking : The vials are sealed and shaken on a mechanical shaker for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.

-

Separation : After shaking, the samples are centrifuged to separate the solid and aqueous phases.

-

Analysis : The concentration of 2,5-DNT remaining in the aqueous phase is measured using HPLC-UV.

-

Calculation : The amount of 2,5-DNT sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The Kd is the ratio of the sorbed concentration to the aqueous concentration. The Koc is then calculated by dividing the Kd by the fraction of organic carbon in the soil.

-

References

- 1. Dinitrotoluenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 2. This compound | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ICSC 1591 - this compound [inchem.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Effect of soil organic matter chemistry on sorption of trinitrotoluene and 2,4-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Biodegradation of Dinitrotoluene by Pseudoxanthomonas sp. JA40 — Journal of Young Investigators [jyi.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. journals.asm.org [journals.asm.org]

- 12. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Microbial Degradation of 2,5-Dinitrotoluene: A Technical Guide

An In-depth Examination of Bacterial and Fungal Catabolic Pathways for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dinitrotoluene (2,5-DNT), a nitroaromatic compound, is a significant environmental pollutant primarily associated with the manufacturing of explosives and dyes. Due to its toxicity and persistence in the environment, understanding its microbial degradation is crucial for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the known microbial degradation pathways of 2,5-DNT, focusing on the core biochemical reactions, key enzymes, and available quantitative data. Detailed experimental protocols for studying its biodegradation are also presented to aid researchers in this field.

While extensive research has been conducted on the microbial degradation of other dinitrotoluene isomers, particularly 2,4-DNT and 2,6-DNT, the metabolic fate of 2,5-DNT is less understood. This guide consolidates the available information, highlighting both established pathways and areas requiring further investigation.

Bacterial Degradation of this compound

The primary characterized pathway for the bacterial metabolism of 2,5-DNT involves a reductive mechanism. This pathway has been notably observed in strains of Escherichia coli.

Reductive Pathway

The initial steps in the bacterial degradation of 2,5-DNT are characterized by the sequential reduction of its nitro groups. This process is initiated by nitroreductase enzymes, which are often flavin-containing proteins capable of reducing a wide range of nitroaromatic compounds.

In Escherichia coli strain W3110, isolated from the human intestine, the degradation of 2,5-DNT proceeds through the formation of hydroxylamino and then monoamino derivatives.[1] A key characteristic of this pathway is the preferential reduction of the nitro group at the C5 position over the C2 position.[1]

The proposed reductive pathway is as follows:

-

Reduction of the 5-nitro group: The process begins with the reduction of the nitro group at the C5 position of this compound to a hydroxylamino group, forming 2-nitro-5-hydroxylaminotoluene.

-

Formation of the amino group: This intermediate is further reduced to form 2-nitro-5-aminotoluene (also known as 5-amino-2-nitrotoluene).

-

Subsequent reduction of the 2-nitro group: Following the reduction of the first nitro group, the nitro group at the C2 position is then reduced, likely through a similar hydroxylamino intermediate, to yield 2,5-diaminotoluene (B146830).

The key metabolites in this pathway are:

-

2-nitro-5-hydroxylaminotoluene

-

5-amino-2-nitrotoluene (2-nitro-5-aminotoluene)

-

2-hydroxylamino-5-aminotoluene

-

2,5-diaminotoluene

The following diagram illustrates the reductive degradation pathway of this compound by Escherichia coli.

Further degradation of 2,5-diaminotoluene has not been extensively characterized but is presumed to proceed through ring cleavage mechanisms, ultimately leading to intermediates of central metabolism.

Fungal Degradation of this compound

Information regarding the fungal degradation of this compound is scarce in the currently available scientific literature. While fungi, particularly white-rot fungi, are known to degrade a wide range of nitroaromatic compounds, including other DNT isomers, specific pathways for 2,5-DNT have not been elucidated. It is plausible that fungi could employ either reductive pathways, similar to bacteria, or oxidative pathways initiated by enzymes such as lignin (B12514952) peroxidases and manganese peroxidases. However, further research is required to confirm these hypotheses.

Quantitative Data on this compound Degradation

Quantitative data on the microbial degradation of this compound is limited. The available information primarily focuses on the relative reactivity of the nitro groups during reduction by Escherichia coli.

| Isomer | Preferential Nitro Group Reduction | Reference |

| 2,3-Dinitrotoluene | 3- > 2- | [1] |

| 2,4-Dinitrotoluene | 4- > 2- | [1] |

| This compound | 5- > 2- | [1] |

| 3,4-Dinitrotoluene | 3- > 4- | [1] |

This table highlights the regioselectivity of the nitroreductases in E. coli towards different DNT isomers. For 2,5-DNT, the reduction of the nitro group at the C5 position is favored over the C2 position.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dinitrotoluene degradation, which can be adapted for investigating the microbial metabolism of this compound.

Isolation and Enrichment of Dinitrotoluene-Degrading Microorganisms

Objective: To isolate and enrich microorganisms from contaminated environments capable of degrading this compound.

Materials:

-

Soil or water samples from a site contaminated with nitroaromatic compounds.

-

Basal salt medium (BSM) containing: (NH₄)₂SO₄, 2.0 g/L; MgSO₄·7H₂O, 0.2 g/L; FeSO₄·7H₂O, 0.001 g/L; CaCl₂·2H₂O, 0.01 g/L; and 10 mL/L of a trace element solution.

-

Phosphate buffer (pH 7.0).

-

This compound (analytical grade).

-

Shaker incubator.

-

Centrifuge.

-

Agar (B569324) plates with BSM and 2,5-DNT.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Inoculate 1 g of soil or 1 mL of water into a 250-mL flask containing 100 mL of BSM.

-

Add this compound to a final concentration of 50-100 mg/L.

-

Incubate the flasks on a rotary shaker at 150 rpm and 30°C in the dark.

-

Monitor the degradation of 2,5-DNT periodically using High-Performance Liquid Chromatography (HPLC).

-

Once significant degradation is observed, transfer an aliquot (e.g., 10 mL) of the culture to a fresh flask of BSM with 2,5-DNT.

-

Repeat the enrichment process several times, potentially increasing the concentration of 2,5-DNT in subsequent transfers to select for more efficient degraders.

-

To isolate pure cultures, spread serial dilutions of the enriched culture onto BSM agar plates containing 2,5-DNT as the sole carbon and nitrogen source.

-

Incubate the plates at 30°C until colonies appear.

-

Pick individual colonies and re-streak them on fresh plates to ensure purity.

-

Confirm the degradative ability of the pure isolates by growing them in liquid BSM with 2,5-DNT and monitoring its disappearance.

Analysis of Metabolites by GC-MS and HPLC

Objective: To identify and quantify the metabolites produced during the microbial degradation of this compound.

Materials:

-

Culture samples from degradation experiments.

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Analytical standards for 2,5-DNT and potential metabolites.

Procedure for Sample Preparation:

-

Centrifuge the culture sample to separate the cells from the supernatant.

-

Acidify the supernatant to pH 2 with HCl.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

HPLC Analysis:

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Set the UV detector to a wavelength suitable for detecting nitroaromatic compounds (e.g., 254 nm).

-

Inject the prepared sample and analytical standards.

-

Identify and quantify the parent compound and metabolites by comparing retention times and peak areas with the standards.

GC-MS Analysis:

-

Use a capillary column suitable for separating aromatic compounds (e.g., DB-5).

-

Set the injector and detector temperatures appropriately (e.g., 250°C).

-

Use a temperature program for the oven to achieve good separation (e.g., start at 50°C, ramp to 280°C).

-

Inject the prepared sample.

-

Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if available, with the mass spectra of analytical standards.

Conclusion